molecular formula C18H19NO3 B2629672 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide CAS No. 301306-96-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide

Cat. No. B2629672
M. Wt: 297.354
InChI Key: KBVNKCYSZBFFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets the glycogen synthase kinase-3β (GSK-3β) enzyme. GSK-3β is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

Scientific Research Applications

Applications in Bacterial Biofilm Inhibition and Cytotoxicity

Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide exhibit potential as antibacterial agents. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized and tested for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Some of these synthesized molecules demonstrated suitable inhibitory action against the biofilms of these bacterial strains and displayed mild cytotoxicity (Abbasi et al., 2020).

Potential in Antibacterial and Anti-inflammatory Applications

Compounds with the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety were synthesized and found to exhibit antibacterial potential. For example, N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides showed good inhibitory activity against various bacterial strains and also displayed inhibition against the lipoxygenase enzyme, suggesting potential for treating inflammatory ailments (Abbasi et al., 2017).

Utility in Enzyme Inhibition

Derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) have been synthesized and tested for their enzyme inhibitory potential. Compounds like 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides showed substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase, making them potential candidates for treating diseases related to enzyme malfunction (Abbasi et al., 2019).

Anti-diabetic Properties

The anti-diabetic potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-related compounds was also evaluated. For instance, a series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and their anti-diabetic potentials were assessed, revealing moderate inhibitory activities against the α-glucosidase enzyme, indicating potential for treating type-2 diabetes (Abbasi et al., 2023).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)18(20)19-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVNKCYSZBFFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide

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